![molecular formula C8H6F4 B1338847 (1,2,2,2-Tetrafluoroethyl)benzene CAS No. 56424-23-8](/img/structure/B1338847.png)
(1,2,2,2-Tetrafluoroethyl)benzene
Overview
Description
“(1,2,2,2-Tetrafluoroethyl)benzene” is an organic compound with the molecular formula C8H6F4 . It has a molecular weight of 178.13 g/mol . The compound is also known by other names such as 1,2,2,2-Tetrafluoroethylbenzene and 1-Phenyl-1,2,2,2-tetrafluoroethane .
Synthesis Analysis
The synthesis and application of 1,1,2,2-tetrafluoroethyl- and tetrafluoroethylene-containing compounds have been the focus of increasing attention as witnessed by a spectrum of new synthetic approaches, which have recently appeared in the literature .Molecular Structure Analysis
The molecular structure of “(1,2,2,2-Tetrafluoroethyl)benzene” can be represented by the canonical SMILES stringC1=CC=C(C=C1)C(C(F)(F)F)F
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis
“(1,2,2,2-Tetrafluoroethyl)benzene” has a molecular weight of 178.13 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 178.04056284 g/mol . The topological polar surface area of the compound is 0 Ų .Scientific Research Applications
Proteomics Research
(1,2,2,2-Tetrafluoroethyl)benzene: is utilized in proteomics research due to its biochemical properties . Its unique molecular structure allows for the study of protein interactions and functions, which is crucial in understanding biological processes and disease mechanisms.
Synthetic Methodology
The compound serves as a building block in synthetic chemistry, particularly in the generation of the 1,1,2,2-Tetrafluoroethyl Radical . This radical is key in synthesizing new chemical entities with potential applications in various fields, including pharmaceuticals .
Drug Discovery
Due to its unique physicochemical properties, (1,2,2,2-Tetrafluoroethyl)benzene has increasing potential applications in drug discovery. It can be used to introduce the HCF2CF2 group into organic molecules, which can significantly alter the pharmacokinetic properties of therapeutic compounds .
Advanced Material Synthesis
The compound is involved in the synthesis of advanced materials, such as Parylene polymers , which are known for their exceptional thermal stability and dielectric properties. These materials have a wide range of applications, including in the electronics industry .
Agrochemicals and Pesticides
Molecules containing the CF2CF2 fragment, such as (1,2,2,2-Tetrafluoroethyl)benzene , are used in the development of agrochemicals and pesticides. The tetrafluoroethyl group can impart properties like increased stability and efficacy to these products .
Fluorinated Radical Sources
Research is ongoing to develop (1,2,2,2-Tetrafluoroethyl)benzene -based compounds that will serve as clean fluorinated radical sources. These sources are valuable for various chemical reactions and processes that require the introduction of fluorinated groups into molecules .
Future Directions
properties
IUPAC Name |
1,2,2,2-tetrafluoroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSIHMDPAMKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528357 | |
Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2,2-Tetrafluoroethyl)benzene | |
CAS RN |
56424-23-8 | |
Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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